IRAK4 modulator-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

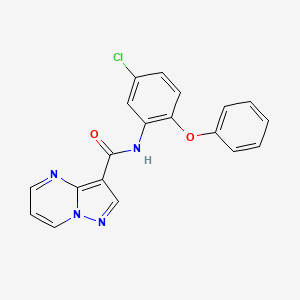

Molecular Formula |

C19H13ClN4O2 |

|---|---|

Molecular Weight |

364.8 g/mol |

IUPAC Name |

N-(5-chloro-2-phenoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |

InChI |

InChI=1S/C19H13ClN4O2/c20-13-7-8-17(26-14-5-2-1-3-6-14)16(11-13)23-19(25)15-12-22-24-10-4-9-21-18(15)24/h1-12H,(H,23,25) |

InChI Key |

AVMJESYFKTXCIE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)NC(=O)C3=C4N=CC=CN4N=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of IRAK4 Modulator-1

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). These pathways are fundamental to the innate immune response, and their dysregulation is implicated in a wide range of inflammatory and autoimmune diseases. IRAK4 modulator-1 is a small molecule designed to interact with IRAK4, and it has been identified as a component of bifunctional molecules such as PROTACs (Proteolysis Targeting Chimeras) aimed at IRAK4 degradation. This document provides a detailed overview of the mechanism of action of IRAK4 modulation, contextualized for a compound like this compound, based on the established role of IRAK4 in inflammatory signaling.

The Central Role of IRAK4 in Innate Immunity

IRAK4 is the most upstream and essential kinase in the MyD88-dependent signaling cascade.[1][2] This pathway is activated by a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) recognized by TLRs and pro-inflammatory cytokines of the IL-1 family.[1]

Upon ligand binding to a TLR or IL-1R, the receptor undergoes a conformational change, leading to the recruitment of the adaptor protein MyD88.[3] MyD88, in turn, recruits IRAK4 via interactions between their respective death domains.[1] This recruitment into a high-order signaling complex known as the "Myddosome" brings multiple IRAK4 molecules into close proximity, facilitating their dimerization and trans-autophosphorylation, which is a key step in its activation.[3]

Activated IRAK4 then acts as a scaffold and phosphorylates other members of the IRAK family, primarily IRAK1 and IRAK2.[2] This initiates a downstream signaling cascade involving the recruitment of TRAF6, an E3 ubiquitin ligase. TRAF6 activation leads to the activation of the TAK1 kinase complex, which subsequently activates two major pro-inflammatory signaling pathways:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): Activation of the IKK complex leads to the degradation of IκBα and the subsequent translocation of NF-κB into the nucleus.

-

MAPK (Mitogen-Activated Protein Kinase): Activation of p38 and JNK pathways.

The culmination of this signaling is the robust transcriptional activation of a wide array of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and other mediators of inflammation. The kinase activity of IRAK4 is considered indispensable for this entire process.[2]

Mechanism of Action of this compound

As an ATP-competitive inhibitor, this compound exerts its effect by binding to the ATP-binding pocket located in the kinase domain of IRAK4. This binding event prevents the phosphorylation of ATP and its subsequent transfer to IRAK4 substrates, thereby inhibiting the kinase activity of IRAK4.

The primary consequences of this inhibition are:

-

Prevention of IRAK4 Autophosphorylation: By blocking the kinase activity, the modulator prevents the initial trans-autophosphorylation of IRAK4 within the Myddosome complex, a critical step for its full activation.

-

Inhibition of Downstream Substrate Phosphorylation: The modulator blocks the IRAK4-mediated phosphorylation and activation of IRAK1 and IRAK2.

-

Suppression of Pro-inflammatory Signaling: The blockade of the signaling cascade at its apex prevents the downstream activation of TRAF6, TAK1, NF-κB, and MAPKs.

-

Reduction of Cytokine Production: The ultimate functional outcome is a significant reduction in the production and release of key inflammatory cytokines such as TNF-α and IL-6.

It is important to note that while kinase inhibition is the primary mechanism, IRAK4 also possesses a crucial scaffolding function in the assembly of the Myddosome.[4] Molecules that only inhibit kinase activity may not fully abrogate signaling, as the intact scaffold can still facilitate some level of complex formation. This has led to the development of IRAK4 degraders (PROTACs), which utilize an IRAK4 inhibitor moiety, such as this compound, to recruit the entire IRAK4 protein for proteasomal degradation, thereby eliminating both its kinase and scaffolding functions.[5][6][7]

Signaling Pathway Diagram

Quantitative Data

The primary quantitative measure of the potency of this compound is its half-maximal inhibitory concentration (IC50) in a biochemical assay.

| Compound | Target | Assay Type | IC50 (μM) |

| This compound (example 161) | IRAK4 | Biochemical | 4.647[8][9][10][11] |

Note: This IC50 value is for the modulator as a standalone inhibitor. When incorporated into a PROTAC, the relevant metric for the final molecule becomes the DC50 (concentration for 50% degradation).

Experimental Protocols

While the specific protocol for determining the IC50 of this compound is not publicly available, the following sections describe standardized and widely accepted methodologies for key experiments in the evaluation of IRAK4 inhibitors.

IRAK4 Biochemical Kinase Assay (Representative Protocol)

This type of assay directly measures the enzymatic activity of purified IRAK4 and its inhibition by a test compound. A common method is a fluorescence polarization (FP)-based ADP detection assay.

Objective: To determine the IC50 value of a test compound against purified IRAK4 kinase.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. A competitive FP immunoassay is used where ADP generated by IRAK4 competes with a fluorescently labeled ADP tracer for binding to an ADP-specific antibody. Higher IRAK4 activity results in more ADP, which displaces the tracer from the antibody, causing a decrease in fluorescence polarization.

Materials:

-

Recombinant human IRAK4 enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP solution

-

Substrate (e.g., Myelin Basic Protein (MBP) or a synthetic peptide substrate)

-

Test compound (this compound) serially diluted in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or Transcreener® ADP² FP Assay Kit (BellBrook Labs)

-

384-well assay plates (low-volume, white)

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Compound Plating: Prepare serial dilutions of this compound in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well assay plate. Include DMSO-only wells for "no inhibition" (100% activity) and wells with a known potent IRAK4 inhibitor for "maximal inhibition" (0% activity) controls.

-

Enzyme Preparation: Dilute the recombinant IRAK4 enzyme to the desired working concentration in pre-chilled kinase buffer.

-

Enzyme Addition: Add the diluted IRAK4 enzyme solution to all wells containing the test compound and controls.

-

Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.

-

Reaction Initiation: Prepare a solution of ATP and substrate in kinase buffer. Add this solution to all wells to start the kinase reaction. The final ATP concentration should be at or near its Km for IRAK4.

-

Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction stays within the linear range.

-

Reaction Termination and Detection: Stop the kinase reaction and initiate the ADP detection by adding the ADP-Glo™ or Transcreener® reagent according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at room temperature.

-

Data Acquisition: Read the fluorescence polarization on a compatible plate reader.

-

Data Analysis: Convert the FP values to percent inhibition relative to the controls. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow Diagram for Biochemical Assay

Cellular Assay for Cytokine Release (Representative Protocol)

This assay measures the ability of a compound to inhibit IRAK4 signaling in a biologically relevant cellular context, typically by quantifying the release of pro-inflammatory cytokines.

Objective: To determine the potency of an IRAK4 inhibitor in blocking TLR-agonist-induced cytokine production in human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1).

Materials:

-

Human PBMCs isolated from healthy donor blood, or THP-1 cells.

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

TLR agonist (e.g., R848 for TLR7/8 or LPS for TLR4).

-

Test compound (this compound) serially diluted in DMSO.

-

96-well cell culture plates.

-

ELISA (Enzyme-Linked Immunosorbent Assay) kit for TNF-α or IL-6.

-

Cell viability assay reagent (e.g., CellTiter-Glo®).

Procedure:

-

Cell Plating: Seed PBMCs or THP-1 cells into a 96-well plate at a predetermined density (e.g., 2 x 10^5 cells/well) and allow them to rest for 2-4 hours.

-

Compound Treatment: Add serial dilutions of this compound to the wells. Include DMSO-only vehicle controls. Incubate for 1 hour at 37°C, 5% CO2.

-

Cellular Stimulation: Add the TLR agonist (e.g., R848 at a final concentration of 1 µg/mL) to all wells except for the unstimulated control wells.

-

Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2 to allow for cytokine production and secretion.

-

Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant from each well for cytokine analysis.

-

Cytokine Quantification (ELISA): Quantify the concentration of TNF-α or IL-6 in the collected supernatants using a commercial ELISA kit, following the manufacturer's instructions.

-

Cell Viability Assessment: To the remaining cells in the plate, add a cell viability reagent to assess any potential cytotoxicity of the compound.

-

Data Analysis: Normalize the cytokine production data to the vehicle control. Plot the percentage of cytokine inhibition against the logarithm of the compound concentration and fit the data to determine the cellular IC50 value.

Conclusion

This compound is an inhibitor of the IRAK4 kinase, a pivotal enzyme in innate immune signaling. Its mechanism of action involves binding to the ATP pocket of IRAK4, thereby preventing the phosphorylation cascade that leads to the activation of NF-κB and MAPK pathways and the subsequent production of pro-inflammatory cytokines. With a biochemical IC50 of 4.647 μM, it demonstrates direct interaction with its target. While this molecule has been identified as a component for developing more complex therapeutics like PROTACs, its inhibitory action on the kinase function of IRAK4 represents a validated and critical point of intervention for modulating diseases driven by aberrant TLR and IL-1R signaling. Further characterization in cellular assays is necessary to fully elucidate its therapeutic potential.

References

- 1. IRAK4 - Wikipedia [en.wikipedia.org]

- 2. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. interleukin 1 receptor associated kinase 4 | Interleukin-1 receptor-associated kinase (IRAK) family | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Interleukin-1 receptor–associated kinase 4 (IRAK4) plays a dual role in myddosome formation and Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2023237049A1 - Degradation of irak4 by conjugation of irak4 inhibitors with e3 ligase ligand and methods of use - Google Patents [patents.google.com]

- 6. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

In-depth Technical Guide: The IRAK4 Signaling Pathway and the Enigmatic "IRAK4 modulator-1"

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) signaling pathway, a critical component of the innate immune system and a key target in drug discovery for inflammatory and autoimmune diseases. The guide will also address the current understanding of a specific compound, "IRAK4 modulator-1," while highlighting the limitations in publicly available data.

The Core IRAK4 Signaling Pathway

IRAK4 is a serine/threonine kinase that plays a pivotal role in the signal transduction of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2] This pathway is fundamental to the innate immune response, initiating inflammatory cascades upon the detection of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs).

The canonical IRAK4 signaling cascade can be summarized as follows:

-

Ligand Binding and Receptor Dimerization: The pathway is initiated by the binding of a specific ligand (e.g., a cytokine like IL-1β or a microbial component like lipopolysaccharide [LPS]) to its corresponding receptor (IL-1R or TLR). This binding induces the dimerization of the receptor chains.

-

Recruitment of Adaptor Proteins: The dimerized receptor complex recruits the adaptor protein Myeloid differentiation primary response 88 (MyD88).

-

Formation of the Myddosome: MyD88 acts as a scaffold for the assembly of a larger signaling complex known as the Myddosome. This complex brings IRAK4 and other IRAK family members, such as IRAK1 and IRAK2, into close proximity.

-

IRAK4 Autophosphorylation and Activation: Within the Myddosome, IRAK4 molecules autophosphorylate and become fully active kinases.

-

Phosphorylation of Downstream Targets: Activated IRAK4 then phosphorylates IRAK1 and IRAK2, leading to their activation.

-

Signal Amplification and Diversification: The activated IRAK1 and IRAK2 dissociate from the Myddosome and interact with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase. This interaction leads to the activation of downstream signaling cascades, most notably:

-

NF-κB Pathway: Activation of the IκB kinase (IKK) complex, leading to the phosphorylation and degradation of IκBα, which allows the nuclear translocation of NF-κB and the transcription of pro-inflammatory genes.

-

MAPK Pathways: Activation of mitogen-activated protein kinases (MAPKs) such as p38 and JNK, which also contribute to the inflammatory response.

-

The signaling cascade is a tightly regulated process, with negative regulators such as IRAK-M acting to dampen the inflammatory response.[1][2]

Figure 1. The canonical IRAK4 signaling pathway.

"this compound": A Glimpse into a Potential Therapeutic

"this compound," also referred to as "example 161" in some contexts, has been identified as a regulator of IRAK4. The primary piece of quantitative data available in the public domain for this compound is an IC50 value of 4.647 μM.[1][2] This value suggests a moderate potency in inhibiting the activity of IRAK4 in a biochemical assay.

Important Note: Detailed information regarding the specific mechanism of action, the full experimental context of the IC50 value, and other relevant data for "this compound (example 161)" is primarily contained within patent literature, specifically patent WO2015104688 . Access to the full text of this patent is required for a comprehensive understanding of this compound. The information presented here is based on publicly indexed data, which is limited.

Quantitative Data

The available quantitative data for "this compound" is sparse and summarized in the table below.

| Compound | Target | Assay Type | IC50 (μM) | Source |

| This compound | IRAK4 | Not specified | 4.647 | Publicly indexed data, likely from patent WO2015104688 |

Postulated Mechanism of Action

Given its designation as a "modulator" and the reported IC50 value, "this compound" is presumed to be an inhibitor of IRAK4's kinase activity. The "IC50" (half-maximal inhibitory concentration) value indicates the concentration of the compound required to inhibit 50% of the IRAK4 enzyme's activity in a laboratory setting. The precise nature of this inhibition (e.g., competitive, non-competitive, allosteric) is not detailed in the currently accessible public information.

Experimental Protocols for IRAK4 Inhibition

While the specific protocol used to determine the IC50 of "this compound" is not publicly available without accessing the relevant patent, several standardized biochemical and cellular assays are commonly employed to assess the activity of IRAK4 inhibitors. These assays are crucial for drug development professionals in the field.

Biochemical Kinase Assays

These assays directly measure the enzymatic activity of purified IRAK4 and the ability of a compound to inhibit this activity.

Example: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This is a common method for assessing kinase activity in a high-throughput format.

Principle: The assay measures the phosphorylation of a specific substrate by IRAK4. A europium (Eu3+) cryptate-labeled anti-phospho-substrate antibody and an XL665-labeled substrate are used. When the substrate is phosphorylated by IRAK4, the binding of the antibody brings the Eu3+ and XL665 into close proximity, resulting in a FRET (Förster Resonance Energy Transfer) signal. An inhibitor will reduce the phosphorylation of the substrate, leading to a decrease in the FRET signal.

General Protocol:

-

Reagents:

-

Recombinant human IRAK4 enzyme

-

Biotinylated peptide substrate

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compound ("this compound") at various concentrations

-

HTRF detection reagents (Eu3+-labeled anti-phospho-antibody and XL665-labeled streptavidin)

-

-

Procedure:

-

Add the test compound at a range of concentrations to the wells of a microplate.

-

Add the IRAK4 enzyme and the peptide substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Add the HTRF detection reagents.

-

Incubate to allow for antibody-substrate binding.

-

Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

-

Calculate the HTRF ratio and plot the results against the compound concentration to determine the IC50 value.

-

Figure 2. A generalized workflow for an HTRF-based IRAK4 kinase assay.

Cellular Assays

Cellular assays are essential to confirm the activity of an inhibitor in a more physiologically relevant context.

Example: TLR-Induced Cytokine Release Assay in Human PBMCs

Principle: This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in human peripheral blood mononuclear cells (PBMCs) following stimulation of a TLR pathway.

General Protocol:

-

Cell Culture: Isolate and culture human PBMCs.

-

Compound Treatment: Pre-incubate the PBMCs with various concentrations of the test compound.

-

TLR Stimulation: Stimulate the cells with a TLR ligand (e.g., LPS for TLR4, R848 for TLR7/8).

-

Incubation: Incubate the cells for a period sufficient to allow for cytokine production (e.g., 18-24 hours).

-

Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of a specific cytokine (e.g., TNF-α) using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Plot the cytokine concentration against the compound concentration to determine the IC50 value for the inhibition of cytokine release.

Conclusion and Future Directions

The IRAK4 signaling pathway remains a highly attractive target for the development of novel anti-inflammatory and immunomodulatory therapies. While "this compound" has been identified as a compound with activity against IRAK4, a comprehensive understanding of its therapeutic potential is hampered by the limited availability of public data. Future research and the disclosure of detailed information from the primary patent source will be crucial to fully elucidate the mechanism of action and the potential applications of this and other IRAK4-targeting molecules. For researchers in this field, a thorough investigation of the patent literature is a recommended next step for gaining deeper insights into specific compounds of interest.

References

"IRAK4 modulator-1" discovery and development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune signaling pathways initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Its central role in propagating inflammatory signals has positioned it as a key therapeutic target for a range of autoimmune diseases, inflammatory disorders, and certain cancers. This technical guide provides a comprehensive overview of the discovery and development of a specific IRAK4 modulator, identified as "IRAK4 modulator-1." This document details the available biochemical activity, outlines the experimental procedures for its characterization, and visualizes its place within the IRAK4 signaling cascade. The information presented is intended to support further research and development efforts in the field of IRAK4-targeted therapeutics.

Introduction to IRAK4 and Its Role in Signaling

IRAK4 is an essential component of the Myddosome, a post-receptor signaling complex that forms upon the activation of TLRs (excluding TLR3) and IL-1Rs by their respective ligands, such as pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits IRAK4 via interactions between their death domains.

As the "master IRAK," IRAK4 is the first kinase activated in the signaling cascade. Its kinase activity is indispensable for the subsequent recruitment and phosphorylation of other IRAK family members, namely IRAK1 and IRAK2. This phosphorylation cascade leads to the activation of downstream signaling molecules, including TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase. TRAF6 activation ultimately culminates in the activation of key transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which drive the expression of a wide array of pro-inflammatory cytokines, chemokines, and other mediators of the inflammatory response. Given its pivotal position, inhibition of IRAK4 kinase activity presents a compelling strategy to attenuate these inflammatory signaling pathways.

Discovery and Profile of this compound

"this compound" is a small molecule identified as a modulator of IRAK4. It is referenced as "example 161" in the international patent application WO2012007375A1, titled "Pyrazolo[1,5-a]pyrimidine and thieno[3,2-b]pyrimidine derivatives as IRAK4 modulators."[1] This patent discloses a series of compounds designed to modulate IRAK function for the treatment of autoimmune and inflammatory diseases.

Chemical Identity

While the full chemical structure and synthesis of "example 161" are detailed within the aforementioned patent, for the purposes of this guide, it is characterized as a pyrazolo[1,5-a]pyrimidine derivative.

Biochemical Activity

The primary quantitative data available for this compound is its half-maximal inhibitory concentration (IC50) against IRAK4.

| Compound | Target | IC50 (μM) | Source |

| This compound (example 161) | IRAK4 | 4.647 | --INVALID-LINK--, MedChemExpress |

This IC50 value indicates that this compound inhibits the activity of the IRAK4 enzyme at a micromolar concentration in a biochemical assay. Further details on the specific assay conditions are provided in the experimental protocols section.

Experimental Protocols

The following sections describe the general methodologies for assessing the activity of IRAK4 modulators, based on standard industry practices and information available for similar compounds. The specific protocol used for "this compound" is detailed in the patent WO2012007375A1.

IRAK4 Kinase Assay (Biochemical)

Objective: To determine the in vitro inhibitory activity of a test compound against the IRAK4 kinase.

Principle: This assay measures the phosphorylation of a substrate peptide by the IRAK4 enzyme. The inhibition of this phosphorylation by a test compound is quantified. A common method involves the use of a time-resolved fluorescence resonance energy transfer (TR-FRET) readout.

Materials:

-

Recombinant human IRAK4 enzyme

-

Biotinylated peptide substrate (e.g., a derivative of a known IRAK4 substrate)

-

ATP (Adenosine triphosphate)

-

Assay Buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)

-

Europium-labeled anti-phospho-substrate antibody

-

Streptavidin-Allophycocyanin (SA-APC) or other suitable acceptor fluorophore

-

Test compound (e.g., this compound) dissolved in DMSO

-

384-well assay plates

-

Plate reader capable of TR-FRET detection

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add a small volume (e.g., 1 µL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the IRAK4 enzyme and the biotinylated peptide substrate, diluted in assay buffer, to the wells.

-

Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the enzyme.

-

Initiate the kinase reaction by adding ATP to the wells.

-

Incubate for a specific time (e.g., 60-120 minutes) at room temperature to allow for substrate phosphorylation.

-

Stop the reaction by adding a solution containing EDTA and the detection reagents (Europium-labeled antibody and SA-APC).

-

Incubate for a final period (e.g., 60 minutes) at room temperature to allow for the development of the detection signal.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

Calculate the TR-FRET ratio and plot the results against the compound concentration to determine the IC50 value.

Cellular Assay for IRAK4 Activity

Objective: To assess the ability of a test compound to inhibit IRAK4 signaling in a cellular context.

Principle: This assay typically involves stimulating a relevant cell line (e.g., human monocytic THP-1 cells or peripheral blood mononuclear cells) with a TLR ligand (e.g., lipopolysaccharide [LPS] for TLR4 or R848 for TLR7/8) and measuring the production of a downstream inflammatory cytokine, such as TNF-α or IL-6.

Materials:

-

Human cell line (e.g., THP-1) or primary cells (PBMCs)

-

Cell culture medium and supplements

-

TLR ligand (e.g., LPS or R848)

-

Test compound (e.g., this compound) dissolved in DMSO

-

ELISA kit for the detection of the cytokine of interest (e.g., human TNF-α or IL-6)

-

96-well cell culture plates

-

CO2 incubator

-

ELISA plate reader

Procedure:

-

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere or stabilize overnight.

-

Pre-treat the cells with serial dilutions of the test compound or DMSO (vehicle control) for a defined period (e.g., 1-2 hours).

-

Stimulate the cells with a pre-determined concentration of the TLR ligand.

-

Incubate the cells for a specific time (e.g., 6-24 hours) in a CO2 incubator at 37°C.

-

Collect the cell culture supernatant.

-

Quantify the concentration of the secreted cytokine in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

Plot the cytokine concentration against the compound concentration to determine the EC50 (half-maximal effective concentration) value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the IRAK4 signaling pathway and a typical experimental workflow for identifying IRAK4 modulators.

Caption: IRAK4 Signaling Pathway and Point of Intervention.

Caption: High-Throughput Screening Workflow for IRAK4 Modulators.

Conclusion and Future Directions

"this compound," as disclosed in patent WO2012007375A1, represents an early-stage effort in the development of small molecule inhibitors of IRAK4. The provided IC50 value of 4.647 μM, while demonstrating activity, suggests that this compound is likely a starting point for further optimization. The pyrazolo[1,5-a]pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, known for its utility in developing kinase inhibitors.

Future research on this or similar series of compounds would likely focus on improving potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies, guided by co-crystal structures of inhibitors bound to the IRAK4 kinase domain, would be instrumental in designing next-generation modulators with enhanced "drug-like" characteristics. Furthermore, a comprehensive in vivo characterization in relevant animal models of inflammatory diseases would be necessary to validate the therapeutic potential of this class of IRAK4 modulators.

This technical guide provides a foundational understanding of "this compound" based on the publicly available information. It is intended to serve as a resource for researchers in the field to build upon these initial findings in the ongoing quest for effective and safe therapies targeting the IRAK4 signaling pathway.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the IRAK4 Kinase Domain: Structure, Function, and Therapeutic Targeting

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune signaling pathways. Positioned at the apex of the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling cascades, IRAK4 is indispensable for initiating inflammatory responses. Its dual function as both a kinase and a scaffold protein makes it a highly attractive target for therapeutic intervention in a wide range of autoimmune diseases, inflammatory disorders, and cancers. This guide provides a comprehensive overview of the IRAK4 kinase domain, its mechanism of action, and its role in drug discovery.

IRAK4 Protein and Kinase Domain Structure

IRAK4 is a 460-amino acid protein composed of two primary functional domains: an N-terminal death domain (DD) and a C-terminal serine/threonine kinase domain.

-

N-Terminal Death Domain: This domain is essential for protein-protein interactions, specifically for its recruitment to the MyD88 adaptor protein, which is the initial step in the formation of the "Myddosome" signaling complex.

-

C-Terminal Kinase Domain: The kinase domain possesses the catalytic activity responsible for phosphorylating downstream substrates. It exhibits the characteristic bilobed structure of protein kinases, comprising a smaller N-terminal lobe, which is primarily a β-sheet structure, and a larger C-terminal lobe that is predominantly α-helical. The ATP-binding site is situated in the cleft between these two lobes. A unique feature of the IRAK4 kinase domain is the presence of a tyrosine residue (Tyr262) as the "gatekeeper," which controls access to a hydrophobic pocket within the ATP-binding site. This feature is distinct among many kinases and is a key consideration for the design of selective inhibitors.

Function and Signaling Pathways

IRAK4's role is central to the MyD88-dependent signaling pathway, which is activated by nearly all TLRs (except TLR3) and the IL-1R family. Upon ligand binding to these receptors, a signaling cascade is initiated.

Activation Mechanism:

-

Recruitment: Ligand binding induces receptor dimerization, which recruits the adaptor protein MyD88. MyD88, through its death domain, then recruits IRAK4 to form the core of the Myddosome complex.

-

Dimerization and Autophosphorylation: The proximity of IRAK4 molecules within the Myddosome facilitates their dimerization and subsequent trans-autophosphorylation, leading to the full activation of IRAK4's kinase activity.

-

Downstream Signaling: Activated IRAK4 then phosphorylates IRAK1 and IRAK2. This phosphorylation event causes IRAK1 to dissociate from the complex and interact with TNF Receptor-Associated Factor 6 (TRAF6), an E3 ubiquitin ligase.

-

NF-κB and MAPK Activation: TRAF6 activation leads to the downstream activation of two major pathways: the NF-κB pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway (including p38 and JNK). This culminates in the nuclear translocation of transcription factors like NF-κB and AP-1, which drive the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).

dot

Caption: MyD88-dependent signaling pathway initiated by TLR/IL-1R activation.

The Dual Role of IRAK4: Scaffold vs. Kinase Activity

Research has revealed that IRAK4 has two distinct functions that are both critical for signaling.[1]

-

Scaffold Function: The physical presence of the IRAK4 protein is essential for the assembly and stabilization of the Myddosome complex.[1] This scaffolding role is required for the recruitment of IRAK1/2 and the subsequent activation of NF-κB and MAPK pathways.[1]

-

Kinase Function: The catalytic activity of IRAK4 is indispensable for the robust production and release of inflammatory cytokines.[1] While NF-κB may be activated to a limited degree without IRAK4's kinase function, the full inflammatory response is ablated.[1] This distinction is crucial for drug development, as inhibitors can be designed to target one or both functions.

dot

Caption: Logical diagram illustrating the dual scaffold and kinase roles of IRAK4.

Quantitative Data

Table 1: IRAK4 Kinase Domain Crystallography Data

This table summarizes structural data for the human IRAK4 kinase domain available in the Protein Data Bank (PDB).

| PDB ID | Resolution (Å) | Ligand(s) / Complex | Organism |

| 2NRU | 2.00 | Inhibitor, Sulfate Ion[2] | Homo sapiens |

| 2OIB | 2.00 | Apo (unbound) form[3] | Homo sapiens |

| 2O8Y | 2.40 | Apo (unbound) form[4] | Homo sapiens |

| 4Y73 | 2.14 | Pyrazolopyrimidine Inhibitor[5] | Homo sapiens |

| 8V2L | 2.43 | Compound 8[1] | Homo sapiens |

Table 2: Biochemical Potency of Selected IRAK4 Inhibitors

The following table lists several small molecule inhibitors of IRAK4 and their reported biochemical potencies (IC₅₀).

| Inhibitor Name | Synonym(s) | Biochemical IC₅₀ (nM) | Notes |

| Zimlovisertib | PF-06650833 | 0.2 - 2 | Potent and selective inhibitor.[6][7] |

| Zabedosertib | BAY 1834845 | 3.4 - 3.55 | Orally active, selective inhibitor.[8][9][10] |

| BAY 1830839 | - | 3.0 | Potent and selective inhibitor.[9] |

| KME-2780 | - | 0.5 | Dual IRAK1/IRAK4 inhibitor.[9] |

| Edecesertib | GS-5718 | 0.6 | Potent and selective inhibitor.[9] |

| ND-2158 | - | 1.3 | Potent and selective inhibitor.[9] |

| IRAK-1/4 Inhibitor I | - | 300 | Dual IRAK1/IRAK4 inhibitor.[11] |

| Compound 42 | - | 8.9 | Oxazolo[4,5-b]pyridine scaffold.[12] |

Experimental Protocols & Methodologies

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol outlines a method to measure the kinase activity of purified, recombinant IRAK4 by quantifying the amount of ADP produced.

A. Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed. Second, the remaining ATP is depleted, and the ADP generated is converted back to ATP. This newly synthesized ATP is then used by a luciferase to produce a luminescent signal that is directly proportional to IRAK4 activity.[13]

B. Materials:

-

Recombinant IRAK4 enzyme

-

Kinase Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide)[14]

-

Kinase Assay Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)[13]

-

ATP solution

-

Test inhibitor (dissolved in DMSO)

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

White, opaque 96- or 384-well assay plates

C. Methodology:

-

Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the test inhibitor in kinase buffer. The final DMSO concentration should not exceed 1%.[14][15]

-

Reaction Setup: To each well of the assay plate, add:

-

Test inhibitor or vehicle (DMSO control).

-

Recombinant IRAK4 enzyme diluted in kinase buffer.

-

Incubate for 5-10 minutes at room temperature to allow inhibitor binding.

-

-

Initiate Kinase Reaction: Add a mixture of substrate and ATP to all wells to start the reaction.[13]

-

Incubation: Incubate the plate at 30°C or room temperature for a defined period (e.g., 45-60 minutes).[13][14]

-

Stop Reaction & Detect ADP:

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

dot

Caption: A typical experimental workflow for an IRAK4 inhibitor screening assay.

Protocol 2: Immunoprecipitation (IP) and Western Blotting of Endogenous IRAK4

This protocol is for isolating IRAK4 from cell lysates to study its interactions or post-translational modifications.

A. Principle: An antibody specific to IRAK4 is used to capture the protein and its binding partners from a complex cell lysate. The captured proteins are then separated by SDS-PAGE, transferred to a membrane, and probed with antibodies to detect IRAK4 or associated proteins.

B. Materials:

-

Cultured cells (e.g., THP-1 monocytes)[16]

-

Stimulant (e.g., IL-1β or LPS)

-

Ice-cold PBS

-

RIPA Lysis Buffer (or similar) containing protease and phosphatase inhibitors[17][18]

-

Anti-IRAK4 antibody for IP (e.g., #4363 from Cell Signaling Technology)[19]

-

Protein A/G magnetic beads or sepharose

-

Primary and secondary antibodies for Western blotting

-

SDS-PAGE gels, transfer membranes (PVDF), and Western blotting reagents

C. Methodology:

-

Cell Culture and Stimulation: Grow cells to the desired confluency. If required, treat cells with an agonist (e.g., IL-1β) for the specified time to activate the IRAK4 pathway.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice using lysis buffer. Scrape the cells and collect the lysate.[16]

-

Clarify Lysate: Centrifuge the lysate at high speed (e.g., 12,000-14,000 x g) for 15 minutes at 4°C to pellet cell debris.[17][18] Collect the supernatant. Determine the protein concentration using a BCA or Bradford assay.

-

Immunoprecipitation:

-

Washes: Pellet the beads by centrifugation or using a magnetic rack. Wash the beads 3-5 times with cold lysis buffer (a high-salt wash may be included to reduce non-specific binding).[16]

-

Elution: Elute the captured proteins from the beads by adding 1X SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.

-

Western Blotting:

-

Separate the eluted proteins on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.[17]

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1-2 hours.[17][20]

-

Incubate the membrane with the primary antibody (e.g., anti-IRAK4, anti-phospho-IRAK1) overnight at 4°C.[20]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Protocol 3: Cellular Functional Target Engagement Assay

This assay measures the direct functional consequence of IRAK4 inhibition in a cellular context by quantifying the activation of its immediate downstream substrate, IRAK1.[21]

A. Principle: IRAK1 activation is dependent on both the scaffolding and kinase functions of IRAK4. By stimulating cells (e.g., with a TLR agonist) in the presence of an IRAK4 inhibitor, one can measure the phosphorylation of IRAK1 as a proximal and biologically relevant biomarker of IRAK4 target engagement.[21][22]

B. Methodology Overview:

-

Cell Plating: Plate immune cells, such as human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1, in 96-well plates.

-

Inhibitor Treatment: Pre-incubate the cells with serial dilutions of an IRAK4 inhibitor for 1-2 hours.

-

Stimulation: Add a TLR agonist (e.g., R-848 or LPS) to stimulate the IRAK4 pathway and incubate for a short period (e.g., 15-30 minutes).

-

Cell Lysis: Lyse the cells directly in the plate.

-

Detection of IRAK1 Activation: Quantify the levels of phosphorylated IRAK1 in the lysate using a sensitive detection method, such as an electrochemiluminescence (ECL)-based assay (e.g., Meso Scale Discovery) or a specialized ELISA kit.[21]

-

Analysis: Normalize the phospho-IRAK1 signal to total protein or a housekeeping protein. Calculate the IC₅₀ of the inhibitor based on its ability to block agonist-induced IRAK1 phosphorylation. This cellular IC₅₀ provides a measure of the compound's potency in a physiological context.[21][22]

References

- 1. rcsb.org [rcsb.org]

- 2. rcsb.org [rcsb.org]

- 3. rcsb.org [rcsb.org]

- 4. rcsb.org [rcsb.org]

- 5. rcsb.org [rcsb.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. IRAK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. BioKB - Publication [biokb.lcsb.uni.lu]

- 13. promega.com [promega.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 17. IRAK4 inhibition: an effective strategy for immunomodulating peri-implant osseointegration via reciprocally-shifted polarization in the monocyte-macrophage lineage cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. IRAK4 inhibition: an effective strategy for immunomodulating peri-implant osseointegration via reciprocally-shifted polarization in the monocyte-macrophage lineage cells | springermedizin.de [springermedizin.de]

- 19. IRAK4 Antibody | Cell Signaling Technology [cellsignal.com]

- 20. IRAK4 Antibody (#4363) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 21. Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

IRAK4 Modulator-1: A Technical Guide for Autoimmune Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical therapeutic target in the study and treatment of autoimmune diseases.[1] As a serine/threonine kinase, IRAK4 plays a pivotal role in the signaling cascades of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R), which are integral to the innate immune system.[2][3][4] Dysregulation of these pathways can lead to chronic inflammation and the development of autoimmune disorders such as rheumatoid arthritis and lupus.[1] This technical guide provides an in-depth overview of a generic "IRAK4 modulator-1," representing a class of small molecule inhibitors designed to target IRAK4 for the study and potential treatment of these diseases.

Mechanism of Action

IRAK4 functions as a crucial upstream kinase in the MyD88-dependent signaling pathway.[5] Upon activation of TLRs by pathogen-associated molecular patterns (PAMPs) or IL-1Rs by cytokines, the adaptor protein MyD88 is recruited. MyD88 then recruits IRAK4, leading to the formation of a signaling complex known as the Myddosome.[5][6] Within this complex, IRAK4, which is considered the "master IRAK," phosphorylates and activates IRAK1.[7] This initiates a downstream cascade involving TRAF6, ultimately leading to the activation of transcription factors such as NF-κB and AP-1.[5] These transcription factors drive the expression of pro-inflammatory cytokines and chemokines, which are key mediators of the inflammatory response seen in autoimmune diseases.[5]

This compound, as a representative inhibitor, is designed to bind to the ATP-binding site of the IRAK4 kinase domain, preventing the phosphorylation of its downstream targets.[8] By inhibiting the kinase activity of IRAK4, these modulators effectively block the entire downstream signaling cascade, leading to a reduction in the production of inflammatory mediators.[1][8]

Signaling Pathway

The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway and the point of intervention for an IRAK4 modulator.

Quantitative Data on IRAK4 Modulators

The following tables summarize key quantitative data for representative IRAK4 inhibitors from preclinical and clinical studies. This data is essential for comparing the potency and efficacy of different compounds.

Table 1: In Vitro Potency of IRAK4 Inhibitors

| Compound | Target | Assay Type | IC50 / Ki (nM) | Reference |

| PF-06650833 | IRAK4 | Kinase Assay | 0.2 (IC50) | [9] |

| ND-346 | IRAK4 | Kinase Assay | 50 (Ki) | [10] |

| ND-2110 | IRAK4 | Kinase Assay | 7.5 (Ki) | [10] |

| ND-2158 | IRAK4 | Kinase Assay | 1 (Ki) | [10] |

| BAY1834845 | IRAK4 | Biochemical Assay | - | [9] |

Table 2: Clinical Trial Data for PF-06650833 in Rheumatoid Arthritis

| Endpoint | Placebo | PF-06650833 (200 mg QD) | PF-06650833 (400 mg QD) | Tofacitinib (5 mg BID) |

| ACR20 Response Rate (Week 12) | - | - | - | - |

| ACR50 Response Rate (Week 12) | - | 40.0% | 43.8% | - |

| Change from Baseline in DAS28-4(CRP) (Week 12) | - | Statistically Significant | Statistically Significant | - |

Data from a Phase 2b clinical trial in patients with moderately to severely active rheumatoid arthritis with an inadequate response to methotrexate.[11]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate evaluation of IRAK4 modulators. Below are methodologies for key experiments.

IRAK4 Kinase Activity Assay

This assay is designed to measure the direct inhibitory effect of a compound on IRAK4's enzymatic activity.

Objective: To determine the IC50 value of an IRAK4 modulator.

Materials:

-

Recombinant human IRAK4 kinase (e.g., from BPS Bioscience or Cell Signaling Technology).

-

Biotinylated peptide substrate (e.g., a synthesized IRAK1 peptide).[12][13]

-

ATP.

-

Kinase assay buffer.

-

ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system.[14]

-

Microplate reader capable of luminescence detection.[14]

-

Test compound (this compound).

Procedure:

-

Prepare serial dilutions of the this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.[14]

-

In a 96-well plate, add the kinase assay buffer, the recombinant IRAK4 enzyme (e.g., 7.5 nM final concentration), and the peptide substrate (e.g., 0.1 µg/µL).[15]

-

Add the diluted this compound to the appropriate wells. Include wells with DMSO only as a control (100% activity) and wells without enzyme as a background control.

-

Initiate the kinase reaction by adding ATP (e.g., 10 µM final concentration).[15]

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes).[13][15]

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Read the luminescence on a microplate reader.

-

Calculate the percent inhibition for each concentration of the modulator and determine the IC50 value using a suitable software.

Cell-Based Assay for Cytokine Production

This assay assesses the ability of an IRAK4 modulator to inhibit the production of pro-inflammatory cytokines in a cellular context.

Objective: To measure the effect of an IRAK4 modulator on TLR- or IL-1R-induced cytokine secretion from human peripheral blood mononuclear cells (hPBMCs).

Materials:

-

Human peripheral blood mononuclear cells (hPBMCs).

-

RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

TLR agonist (e.g., LPS, R848) or IL-1β.[10]

-

This compound.

-

ELISA kit for the desired cytokine (e.g., TNF-α, IL-6).

Procedure:

-

Isolate hPBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Seed the hPBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in RPMI-1640 medium.

-

Prepare serial dilutions of the this compound and pre-incubate the cells with the compound for 1 hour.

-

Stimulate the cells with a TLR agonist (e.g., 100 ng/mL LPS) or IL-1β (e.g., 10 ng/mL) for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Centrifuge the plate and collect the supernatant.

-

Measure the concentration of the target cytokine (e.g., TNF-α) in the supernatant using an ELISA kit according to the manufacturer's protocol.

-

Determine the IC50 value of the this compound for cytokine inhibition.

Experimental Workflow

The following diagram outlines a typical workflow for the discovery and preclinical evaluation of an IRAK4 modulator.

Conclusion

This compound represents a promising class of targeted therapies for autoimmune diseases. By specifically inhibiting a key node in the inflammatory signaling pathway, these molecules offer the potential for potent and selective immunosuppression. The data and protocols presented in this guide are intended to provide researchers and drug developers with a foundational understanding of how to evaluate and advance IRAK4 inhibitors as potential treatments for a range of autoimmune and inflammatory conditions. Further research and clinical development will be crucial to fully realize the therapeutic potential of this exciting target.

References

- 1. nbinno.com [nbinno.com]

- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. IRAK4 - Wikipedia [en.wikipedia.org]

- 6. proteopedia.org [proteopedia.org]

- 7. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are IRAK4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 9. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies [mdpi.com]

- 10. Identification of Highly Potent and Selective Interleukin-1 Receptor-Associated Kinase 4 Inhibitors for the Treatment of Rheumatic Diseases - ACR Meeting Abstracts [acrabstracts.org]

- 11. Efficacy and Safety of the Selective Interleukin-1 Receptor Associated Kinase 4 Inhibitor, PF-06650833, in Patients with Active Rheumatoid Arthritis and Inadequate Response to Methotrexate - ACR Meeting Abstracts [acrabstracts.org]

- 12. HTScan® IRAK4 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 13. bellbrooklabs.com [bellbrooklabs.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. bellbrooklabs.com [bellbrooklabs.com]

The Lynchpin of B-Cell Malignancies: A Technical Guide to the Role and Therapeutic Targeting of IRAK4

For Immediate Release

BOSTON, MA – October 26, 2025 – In the intricate landscape of B-cell malignancies, a critical signaling node has emerged as a pivotal therapeutic target: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core function of IRAK4 in various B-cell cancers, the quantitative impact of its inhibition, and detailed experimental protocols for its investigation.

Executive Summary

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that functions as a central mediator in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. In a multitude of B-cell malignancies, dysregulation of this pathway, often driven by mutations in the upstream adaptor protein MyD88, leads to constitutive activation of pro-survival signals, including the NF-κB and JAK/STAT pathways. This aberrant signaling promotes tumor cell proliferation, survival, and a supportive tumor microenvironment. Consequently, IRAK4 has become a highly attractive target for therapeutic intervention, with several small molecule inhibitors demonstrating promising preclinical and clinical activity. This guide will dissect the underlying biology of IRAK4 in these cancers and provide the technical framework for its continued investigation.

The IRAK4 Signaling Cascade in B-Cell Malignancies

The canonical IRAK4 signaling pathway is initiated by the binding of ligands to TLRs or IL-1Rs, leading to the recruitment of the MyD88 adaptor protein.[1][2] In many B-cell lymphomas, a recurrent somatic mutation in MyD88, L265P, results in its constitutive activation, independent of ligand binding.[3][4] This mutant MyD88 spontaneously assembles with IRAK4 and IRAK1 to form a signaling complex known as the Myddosome.[4][5]

The kinase activity of IRAK4 is indispensable for the subsequent phosphorylation and activation of IRAK1.[6] Activated IRAK1 then recruits and activates TRAF6, an E3 ubiquitin ligase.[1] This leads to the activation of the TAK1 complex, which in turn activates two major downstream pro-survival pathways:

-

The canonical NF-κB pathway: This pathway is a cornerstone of B-cell survival and proliferation.[2][4]

-

The MAPK pathway (JNK, p38): This pathway is also implicated in cell proliferation and survival.[2]

Furthermore, this signaling cascade stimulates the production and secretion of pro-inflammatory cytokines such as IL-6 and IL-10, which can act in an autocrine or paracrine manner to further promote tumor growth and survival through activation of the JAK/STAT3 pathway.[1][4][7]

IRAK4 in Key B-Cell Malignancies: A Quantitative Perspective

The aberrant activation of the IRAK4 signaling pathway is a common feature across a spectrum of B-cell malignancies, often correlated with the presence of the MYD88 L265P mutation.

Table 1: Prevalence of MYD88 L265P Mutation in B-Cell Malignancies

| Malignancy | Prevalence of MYD88 L265P | Citation(s) |

| Waldenström's Macroglobulinemia (WM) | ~90% | [3] |

| Primary CNS Lymphoma (PCNSL) | ~70% | [3] |

| Cutaneous DLBCL, Leg-Type | ~54% | [3] |

| IgM Monoclonal Gammopathy of Undetermined Significance (MGUS) | ~52% | [3] |

| Testicular DLBCL | ~74% | [3] |

| Activated B-Cell (ABC) DLBCL | ~29% | [3] |

| Diffuse Large B-Cell Lymphoma (DLBCL) - General | 16.5% - 22% | [8][9][10] |

| Marginal Zone Lymphoma (MZL) | ~13% | [4] |

| Chronic Lymphocytic Leukemia (CLL) | ~3% | [7] |

In Chronic Lymphocytic Leukemia (CLL), while the incidence of MYD88 mutations is lower, IRAK4 expression itself is dysregulated. Studies have shown that IRAK4 mRNA expression is significantly higher in normal CD19+ lymphocytes compared to leukemic CD5+/CD19+ cells.

Therapeutic Targeting of IRAK4: Efficacy of Small Molecule Inhibitors

The critical role of IRAK4 has spurred the development of potent and selective small molecule inhibitors. These agents have demonstrated significant anti-tumor activity in preclinical models of B-cell malignancies.

Table 2: In Vitro Activity of IRAK4 Inhibitors in B-Cell Lymphoma Cell Lines

| Inhibitor | Cell Line | MYD88 Status | IC50 (µM) | Citation(s) |

| Emavusertib (CA-4948) | Karpas1718 (MZL) | L265P | 3.29 - 3.72 | [11][12] |

| VL51 (MZL) | Wild-Type | 19 - 38 | [11][12] | |

| JH-XIII-05 (PROTAC) | WM and ABC DLBCL cell lines | L265P | 0.003 - 0.09 | [13] |

| KTX-475 (IRAKIMiD) | OCI-LY10 (ABC-DLBCL) | L265P/CD79A Mut | < 1 | [14] |

| OCI-LY7 (GCB-DLBCL) | Wild-Type | < 1 | [14] | |

| ND-2158 | ABC-DLBCL cell lines | L265P | Not specified, but effective | [4] |

The therapeutic efficacy of IRAK4 inhibitors is not limited to direct cytotoxicity. These agents also modulate the tumor microenvironment by reducing the secretion of key pro-inflammatory cytokines.

Table 3: Effect of IRAK4 Inhibition on Cytokine Secretion

| Inhibitor | Cell Lines | Cytokine | Reduction in Secretion | Citation(s) |

| Emavusertib | ABC-DLBCL | IL-6 | 36% | [4] |

| ABC-DLBCL | IL-10 | 40-41% | [4] | |

| GCB-DLBCL | IL-10 | 35% | [4] |

In vivo studies using xenograft models of ABC-DLBCL have further validated the therapeutic potential of IRAK4 inhibition, demonstrating significant tumor growth inhibition.[1][4] For instance, the IRAK4 inhibitor ND-2158 has been shown to decrease tumor growth in a mouse xenograft model of ABC DLBCL.[4] Similarly, emavusertib demonstrated 70% tumor growth inhibition in the LY2345 and LY2264 ABC-DLBCL models, and 54% in the LY2298 model.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of IRAK4's role in B-cell malignancies.

Western Blot Analysis of IRAK4 Phosphorylation

This protocol is designed to assess the phosphorylation status of IRAK4 at Threonine 345 and Serine 346, which is indicative of its activation.[4][15]

Materials:

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein Assay Reagent (e.g., BCA kit)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-IRAK4 (Thr345/Ser346), anti-IRAK4, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Lyse B-cell lymphoma cells in ice-cold lysis buffer.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Membrane Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.

Cell Viability Assay

This protocol measures the cytotoxic effect of IRAK4 inhibitors on B-cell lymphoma cell lines using a luminescence-based assay that quantifies ATP.[5][16]

Materials:

-

B-cell lymphoma cell lines

-

Culture medium

-

96-well white-walled plates

-

IRAK4 inhibitor of interest

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

-

Compound Treatment: Treat cells with a serial dilution of the IRAK4 inhibitor.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours).

-

Assay: Add CellTiter-Glo® reagent to each well and measure luminescence using a plate reader.

-

Data Analysis: Calculate IC50 values by plotting cell viability against inhibitor concentration.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol is for the quantification of IL-6 and IL-10 in the supernatant of cultured B-cell lymphoma cells.[17][18][19][20]

Materials:

-

ELISA plate pre-coated with capture antibody or coating buffer and capture antibody

-

Wash Buffer

-

Assay Diluent

-

Recombinant cytokine standards

-

Detection antibody

-

Streptavidin-HRP

-

Substrate solution (TMB)

-

Stop solution

-

Microplate reader

Procedure:

-

Plate Preparation: Use a pre-coated plate or coat a 96-well plate with capture antibody overnight.

-

Blocking: Block the plate with assay diluent.

-

Sample and Standard Incubation: Add standards and cell culture supernatants to the wells and incubate.

-

Detection Antibody Incubation: Wash the plate and add the detection antibody.

-

Streptavidin-HRP Incubation: Wash and add streptavidin-HRP.

-

Substrate Development: Wash and add TMB substrate.

-

Reaction Termination: Stop the reaction with stop solution.

-

Data Acquisition: Measure the absorbance at 450 nm.

Immunohistochemistry (IHC) for IRAK4 Expression in Tissue

This protocol outlines the detection of IRAK4 protein expression in formalin-fixed, paraffin-embedded (FFPE) lymphoma tissue sections.[21][22][23][24]

Materials:

-

FFPE lymphoma tissue sections on slides

-

Xylene and graded ethanol series

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide solution

-

Blocking serum

-

Primary antibody: anti-IRAK4

-

Biotinylated secondary antibody

-

ABC reagent (Avidin-Biotin Complex)

-

DAB substrate-chromogen solution

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval in antigen retrieval buffer.

-

Peroxidase Blocking: Block endogenous peroxidase activity with hydrogen peroxide.

-

Blocking: Block non-specific binding with serum.

-

Primary Antibody Incubation: Incubate with the primary anti-IRAK4 antibody.

-

Secondary Antibody Incubation: Wash and incubate with a biotinylated secondary antibody.

-

Signal Amplification: Wash and incubate with ABC reagent.

-

Visualization: Wash and develop the color with DAB substrate.

-

Counterstaining: Counterstain with hematoxylin.

-

Dehydration and Mounting: Dehydrate the slides and mount with a coverslip.

Future Directions and Conclusion

The compelling preclinical and emerging clinical data strongly support the continued development of IRAK4 inhibitors for the treatment of B-cell malignancies.[25][26][27] Future research should focus on several key areas:

-

Biomarker Development: Identifying predictive biomarkers beyond MYD88 L265P to better select patients who will benefit from IRAK4 inhibition.

-

Combination Strategies: Rational design of combination therapies that target both IRAK4-dependent and -independent survival pathways to overcome resistance and achieve deeper, more durable responses.[4]

-

Mechanisms of Resistance: Elucidating the mechanisms of both primary and acquired resistance to IRAK4 inhibitors.

References

- 1. curis.com [curis.com]

- 2. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Frontiers | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting IRAK4 disrupts inflammatory pathways and delays tumor development in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Prevalence of MYD88 L265P and TNFAIP3 Mutations and Their Correlations with Clinico-Hematological Profile in Egyptian Patients with Diffuse Large B Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. journal.waocp.org [journal.waocp.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Targeting IRAK4 with Emavusertib in Lymphoma Models with Secondary Resistance to PI3K and BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ashpublications.org [ashpublications.org]

- 14. kymeratx.com [kymeratx.com]

- 15. biorxiv.org [biorxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. bdbiosciences.com [bdbiosciences.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. stemcell.com [stemcell.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. bosterbio.com [bosterbio.com]

- 22. abcepta.com [abcepta.com]

- 23. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]

- 24. cancer.wisc.edu [cancer.wisc.edu]

- 25. onclive.com [onclive.com]

- 26. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 27. Inhibition of IRAK1/4 sensitizes T cell acute lymphoblastic leukemia to chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Assays of IRAK4 Modulators

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the in vitro characterization of IRAK4 modulators. The methodologies described herein cover biochemical and cellular assays to determine the potency, binding affinity, and functional effects of compounds targeting the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

Introduction

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a critical role in the innate immune signaling pathways.[1] It acts as a master kinase downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2] Upon activation, IRAK4 initiates a signaling cascade involving the phosphorylation of IRAK1 and IRAK2, leading to the activation of downstream transcription factors such as NF-κB and AP-1, and subsequent production of pro-inflammatory cytokines.[3][4] Dysregulation of the IRAK4 signaling pathway is implicated in various inflammatory and autoimmune diseases, making it an attractive therapeutic target.[5]

The following sections detail standardized in vitro assays to evaluate the efficacy of IRAK4 modulators.

IRAK4 Signaling Pathway

The diagram below illustrates the central role of IRAK4 in the TLR/IL-1R signaling cascade.

Biochemical Assays

Biochemical assays directly measure the enzymatic activity of IRAK4 or the binding of a modulator to the kinase.

IRAK4 Kinase Activity Assay (ADP-Glo™)

This assay quantifies IRAK4 kinase activity by measuring the amount of ADP produced in the kinase reaction.

Experimental Workflow:

Protocol:

Materials:

-

IRAK4 Kinase Assay Kit (e.g., BPS Bioscience #78524) or individual components.[6]

-

Recombinant human IRAK4 enzyme.

-

Myelin Basic Protein (MBP) substrate.

-

ATP.

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).[3]

-

This compound and other test compounds.

-

384-well white plates.

-

Luminometer.

-

Prepare Reagents:

-

Prepare 1x Kinase Assay Buffer.

-

Prepare a master mix containing 1x Kinase Assay Buffer, ATP (final concentration, e.g., 25 µM), and MBP substrate (final concentration, e.g., 0.2 mg/ml).

-

Prepare serial dilutions of the IRAK4 modulator in 1x Kinase Assay Buffer with a constant, low percentage of DMSO (not exceeding 1%).[6]

-

-

Kinase Reaction:

-

Add 2.5 µl of the diluted modulator or vehicle control to the wells of a 384-well plate.

-

Add 5 µl of the master mix to each well.

-

Thaw IRAK4 enzyme on ice and dilute to the desired concentration (e.g., 2.5 ng/µl) in 1x Kinase Assay Buffer.[8]

-

Initiate the reaction by adding 2.5 µl of diluted IRAK4 enzyme to each well.

-

-

ADP Detection:

-

Equilibrate the plate and ADP-Glo™ reagents to room temperature.

-

Add 10 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP.

-

Add 20 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

-

Data Acquisition:

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of the modulator and determine the IC₅₀ value.

-

IRAK4 Kinase Binding Assay (LanthaScreen® Eu)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a fluorescently labeled tracer to the kinase, which can be displaced by a competitive inhibitor.

Protocol:

Materials:

-

LanthaScreen® Eu Kinase Binding Assay Kit for IRAK4 (Invitrogen).

-

Recombinant GST- or His-tagged IRAK4.

-

LanthaScreen® Eu-anti-Tag Antibody.

-

LanthaScreen® Kinase Tracer.

-

Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[10]

-

This compound and other test compounds.

-

384-well black plates.

-

TR-FRET enabled plate reader.

Procedure: [11]

-

Prepare Reagents:

-

Prepare serial dilutions of the IRAK4 modulator in 100% DMSO. Then, dilute this series 25-fold in 1x Kinase Buffer A.

-

Prepare a 2x kinase/antibody solution by mixing the IRAK4 enzyme and the Eu-anti-Tag antibody in 1x Kinase Buffer A.

-

Prepare a 4x tracer solution in 1x Kinase Buffer A.

-

-

Assay Assembly:

-

Add 4 µl of the diluted modulator or vehicle control to the wells of a 384-well plate.

-

Add 8 µl of the 2x kinase/antibody solution to each well.

-

Add 4 µl of the 4x tracer solution to each well.

-

-

Incubation and Data Acquisition:

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a TR-FRET plate reader, measuring emission at 665 nm and 615 nm.

-

Calculate the emission ratio (665 nm / 615 nm) and determine the IC₅₀ value from the displacement curve.

-

Quantitative Data from Biochemical Assays:

| Compound | Assay Type | IC₅₀ (nM) | Reference(s) |

| IRAK4-IN-1 | Kinase Activity | 7 | [4] |

| This compound | Kinase Activity | 4647 | [12] |

| IRAK4 modulator-2 | Kinase Activity | 5 | [2] |

| Zabedosertib (BAY 1834845) | Kinase Activity | 3.55 | [13] |

| AZ1495 | Kinase Activity | 5 | [13] |

| KME-2780 | Kinase Activity | 0.5 | [13] |

| IRAK-1-4 Inhibitor I | Kinase Activity | 300 | [13] |

Cellular Assays

Cellular assays assess the activity of IRAK4 modulators in a more physiologically relevant context.

IRAK1 Phosphorylation Assay

This assay measures the phosphorylation of IRAK1, a direct downstream target of IRAK4, in response to TLR agonist stimulation.

Protocol:

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1).

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

TLR agonist (e.g., R848 for TLR7/8, LPS for TLR4).

-

This compound and other test compounds.

-

Lysis buffer.

-

Antibodies for Western blot or ELISA (e.g., anti-phospho-IRAK1, anti-total IRAK1).

-

Detection reagents (e.g., ECL for Western blot, AlphaLISA® reagents).

Procedure (based on AlphaLISA®): [14]

-

Cell Treatment:

-

Seed cells (e.g., 400,000 PBMCs/well) in a 96-well plate.

-

Pre-incubate cells with serial dilutions of the IRAK4 modulator for 1-3 hours.

-

Stimulate cells with a TLR agonist (e.g., R848) for the optimized duration (e.g., 15-30 minutes).

-

-

Cell Lysis:

-

Lyse the cells by adding Lysis Buffer and incubate for 10 minutes at room temperature with shaking.

-

-

Detection:

-

Transfer cell lysate to a 384-well white plate.

-

Add the AlphaLISA® Acceptor bead mix (containing biotinylated antibody and streptavidin-donor beads) and incubate for 1 hour at room temperature.

-

Read the plate on an AlphaScreen-capable plate reader.

-

-

Data Analysis:

-

Normalize the phospho-IRAK1 signal to the total IRAK1 signal.

-

Calculate the percent inhibition and determine the IC₅₀ value.

-

Cytokine Release Assay

This functional assay measures the production of pro-inflammatory cytokines (e.g., TNFα, IL-6, IL-1β) from immune cells following TLR stimulation.

Experimental Workflow:

References

- 1. bellbrooklabs.com [bellbrooklabs.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. promega.com [promega.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Recent Progress in the Molecular Recognition and Therapeutic Importance of Interleukin-1 Receptor-Associated Kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. ulab360.com [ulab360.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. ulab360.com [ulab360.com]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. revvity.com [revvity.com]

Application Note: High-Throughput Cell-Based Assay for IRAK4 Activity Using "IRAK4 modulator-1"

For Research Use Only.

Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune signaling pathways.[1][2] It plays a pivotal role downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are essential for recognizing pathogen-associated molecular patterns (PAMPs) and pro-inflammatory cytokines.[1][3] Upon receptor activation, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, leading to the formation of the Myddosome.[4][5] Within this complex, IRAK4 autophosphorylates and then phosphorylates other substrates, including IRAK1, initiating a signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1.[6] This, in turn, drives the expression of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-8.